molecular formula C13H10BrNO3 B1528227 1-(Benzyloxy)-3-bromo-2-nitrobenzene CAS No. 1314091-92-3

1-(Benzyloxy)-3-bromo-2-nitrobenzene

Cat. No.: B1528227
CAS No.: 1314091-92-3
M. Wt: 308.13 g/mol
InChI Key: FZPFXKQEIUYELF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-2-nitrobenzene (CAS 1314091-92-3) is a versatile aromatic compound of significant interest in synthetic organic chemistry. With the molecular formula C13H10BrNO3 and a molecular weight of 308.127 g/mol , it serves as a valuable multifunctional intermediate. The compound is characterized by a benzene ring substituted with a benzyloxy ether group at position 1, a bromine atom at position 3, and a nitro group at position 2, which collectively provide distinct electronic properties and reactive sites for further functionalization . This compound is primarily used as a key building block in the research and development of more complex molecular architectures. Its physical properties include a density of approximately 1.5 g/cm³ and a high boiling point of 389.7±27.0 °C at 760 mmHg, indicating good thermal stability for various synthetic applications . The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds. Concurrently, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, serving as a precursor for heterocyclic systems . The benzyloxy group offers a base-stable yet readily cleavable protecting group for the phenolic oxygen, adding to the compound's strategic utility in multi-step synthesis . Researchers value this chemical for constructing complex molecules in medicinal chemistry (e.g., for potential pharmaceutical candidates) and materials science (e.g., for novel organic ligands or polymers). Its high purity is essential for achieving reproducible yields and selectivity in catalytic transformations. This product is intended for research purposes only within a laboratory setting and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

1-bromo-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPFXKQEIUYELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzyloxy)-3-bromo-2-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀BrNO₃
  • Molecular Weight : 308.13 g/mol
  • Functional Groups : Nitro group (-NO₂), bromo group (-Br), and benzyloxy group (-O-C₆H₅).

The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including:

  • Bromination : The introduction of the bromine atom onto the benzene ring.
  • Nitration : The addition of the nitro group using nitrating agents.
  • Benzyloxy Group Introduction : Typically achieved through nucleophilic substitution reactions involving benzyloxy derivatives.

The synthesis process allows for further functionalization, which is essential for exploring its biological activity.

The mechanism of action for this compound likely involves:

  • Reduction of Nitro Group : This reduction can generate reactive species that bind to cellular macromolecules, disrupting normal cellular functions.
  • Hydrophobic Interactions : The benzyloxy group may enhance binding affinity to biological targets through hydrophobic interactions.

Research Findings

Recent studies have highlighted the potential applications of structurally similar compounds:

  • Synthesis of Pyrazoles : 2-(Benzyloxy)-1-bromo-3-nitrobenzene has been utilized as a precursor for synthesizing pyrazoles, which have diverse applications in medicinal chemistry.
  • Cytotoxicity Studies : Compounds with similar nitro and bromo substitutions have been shown to possess significant cytotoxicity against human cancer cell lines, indicating a promising avenue for further exploration of this compound .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • A study evaluated the antibacterial activity of various nitroaromatic derivatives, revealing that modifications at the ortho and para positions significantly impacted their efficacy against bacterial strains .
  • Another investigation focused on the anticancer properties of nitro-substituted benzene derivatives, demonstrating that structural variations could enhance their selectivity and potency against specific cancer types .

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-nitrobenzene has been implicated in several research applications:

Medicinal Chemistry

  • Synthesis of Antimicrobial Compounds: This compound serves as an intermediate in the synthesis of novel chalcone derivatives, which have demonstrated promising antimicrobial activity against various pathogens.
  • Development of Anticancer Agents: Research has indicated that derivatives synthesized from this compound may exhibit anticancer properties, contributing to ongoing efforts in cancer therapeutics.

Organic Synthesis

  • Building Block for Nitro Aromatic Compounds: It is extensively used in the preparation of nitro aromatic compounds, which are essential in various chemical syntheses and industrial applications.

Material Science

  • Polymer Chemistry: The compound's unique functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties for electronic or photonic applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Activity

In one study, researchers synthesized a series of chalcone derivatives from this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.

Case Study 2: Anticancer Research

A separate investigation focused on the anticancer properties of compounds derived from this compound. The study reported that specific derivatives showed cytotoxic effects on cancer cell lines, indicating their potential as leads for further drug development.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Positions : The position of bromine (meta vs. para to benzyloxy) significantly impacts reactivity. For example, bromine at position 4 (as in 383868-64-2) may enhance electrophilic substitution at the ortho position due to reduced steric hindrance compared to position 3 .
  • Conversely, introducing fluorine (1224629-07-5) increases electronegativity, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The nitro and benzyloxy groups in the target compound contribute to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas ethoxy analogs (e.g., 1807003-27-5) may exhibit higher solubility in alcohols .
  • Thermal Stability : Nitro groups generally reduce thermal stability compared to methoxy or ethoxy derivatives, necessitating cautious handling during high-temperature reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Benzyloxy)-3-bromo-2-nitrobenzene typically follows a multi-step process:

  • Step 1: Introduction of the Benzyloxy Group
    The benzyloxy group is introduced by reacting the corresponding phenol (2-nitrophenol) with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxy ether protecting group on the aromatic hydroxyl, which is crucial for directing subsequent substitution reactions and improving compound stability.

  • Step 2: Bromination of the Aromatic Ring
    Bromination is carried out on the benzyloxy-protected nitrobenzene derivative to introduce the bromine atom selectively at the 3-position. Bromine sources include molecular bromine (Br2) or N-bromosuccinimide (NBS), often catalyzed by iron (Fe) or iron(III) chloride (FeCl3). The reaction is typically performed in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Detailed Preparation Procedures

Step Reaction Type Reagents and Conditions Notes and Outcomes
1 Benzyloxy Protection Phenol (2-nitrophenol), benzyl chloride, NaOH Formation of 1-(benzyloxy)-2-nitrobenzene; base-mediated nucleophilic substitution.
2 Bromination Br2 or NBS, Fe catalyst, solvent (CHCl3), RT Selective bromination at the 3-position; control of temperature and catalyst critical for regioselectivity.

Reaction Conditions and Optimization

  • Benzyloxy Protection:
    The reaction is usually conducted under basic aqueous or biphasic conditions to facilitate deprotonation of the phenol and nucleophilic attack on benzyl chloride. Reaction times vary from 1 to 4 hours at ambient temperature.

  • Bromination:
    Bromination using NBS is preferred for mild conditions and better selectivity. The presence of a Lewis acid catalyst such as Fe or FeCl3 enhances electrophilic substitution efficiency. Temperature control (0–25 °C) is essential to avoid polybromination or side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound follows similar routes with modifications for scalability and safety:

  • Use of continuous flow reactors for controlled bromination, improving heat dissipation and reaction control.
  • Automated reagent addition to maintain stoichiometry and minimize hazardous intermediates.
  • Purification by crystallization or chromatography to ensure high purity.

Comparative Analysis of Bromination Reagents

Brominating Agent Catalyst Solvent Temperature Selectivity Yield Notes
Molecular Bromine (Br2) Fe or FeCl3 CHCl3 or CCl4 0–25 °C Moderate Moderate Requires careful handling; risk of overbromination
N-Bromosuccinimide (NBS) Fe or light CHCl3 or DMF Room Temp High High Milder, more selective; preferred for lab synthesis

Research Findings and Literature Support

  • Electrophilic aromatic substitution on benzyloxy-protected nitrobenzene derivatives proceeds with regioselectivity favoring the 3-position bromination due to the directing effects of the benzyloxy and nitro groups.
  • The benzyloxy group acts as an ortho/para director but is overridden by the strong meta-directing nitro group, resulting in bromination meta to the nitro substituent (i.e., 3-position relative to benzyloxy).
  • Use of NBS in the presence of iron catalyst under mild conditions yields high purity this compound with minimized side products.
  • Industrial processes emphasize reaction control and purification to meet quality standards for downstream applications.

Summary Table of Preparation Route

Stage Starting Material Reagents/Conditions Product Yield (%) Reference
Benzyloxy Protection 2-Nitrophenol Benzyl chloride, NaOH, aqueous base 1-(Benzyloxy)-2-nitrobenzene 75–90
Bromination 1-(Benzyloxy)-2-nitrobenzene NBS, Fe catalyst, CHCl3, RT This compound 70–85

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(Benzyloxy)-3-bromo-2-nitrobenzene, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3-bromo-2-nitrophenol. Protect the hydroxyl group via benzylation using benzyl bromide (BnBr) and a base (e.g., K₂CO₃) in DMF or acetone under reflux (80–100°C) .
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify via column chromatography (silica gel, same solvent system) to isolate the product.
  • Key Optimization : Excess BnBr (1.5–2.0 equiv) and prolonged reaction times (12–24 hr) improve yields (>75%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy group at C1: δ 5.2–5.4 ppm for OCH₂Ph; nitro group deshields adjacent protons ).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ calculated for C₁₃H₁₀BrNO₃: 308.0).
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the common reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr)?

  • Reactivity Profile :

  • The bromine atom at C3 is activated for SNAr due to electron-withdrawing nitro (C2) and benzyloxy (C1) groups. React with amines (e.g., pyrrolidine) or thiols in DMF at 60–80°C .
  • Limitation : Steric hindrance from the benzyloxy group may reduce reactivity compared to less-substituted analogs (e.g., 3-bromo-2-nitroanisole) .

Advanced Research Questions

Q. How does the electronic influence of the benzyloxy group affect regioselectivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The benzyloxy group at C1 donates electron density via resonance, slightly deactivating the ring but directing coupling reactions to the bromine site (C3). Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids proceed efficiently (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C) .
  • Contradiction : In Ullmann couplings, competing dehalogenation may occur due to nitro group reduction; use CuI/1,10-phenanthroline to suppress side reactions .

Q. What strategies mitigate competing side reactions (e.g., nitro group reduction) during catalytic transformations?

  • Experimental Design :

  • Reductive Conditions : Avoid H₂/Pd-C; instead, use transfer hydrogenation (e.g., ammonium formate, Pd/C in ethanol) to preserve the nitro group .
  • Catalyst Screening : For couplings, employ Pd(OAc)₂/XPhos to enhance selectivity over dehalogenation .
  • Monitoring : Use in situ IR to detect nitro group stability (νNO₂ ~1520 cm⁻¹) .

Q. How does this compound compare to its iodinated or chlorinated analogs in building block utility?

  • Comparative Analysis :

  • Reactivity : The bromine atom offers a balance between reactivity (vs. chloride) and cost (vs. iodide). Iodinated analogs (e.g., 1-(Benzyloxy)-3-iodo-2-nitrobenzene) show higher yields in Sonogashira couplings but require stricter anhydrous conditions .
  • Stability : Bromine is less prone to oxidation than iodide under acidic conditions (e.g., TFA-mediated deprotection) .

Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-3-bromo-2-nitrobenzene
Reactant of Route 2
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1-(Benzyloxy)-3-bromo-2-nitrobenzene

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